Varespladib

Description

Properties

IUPAC Name |

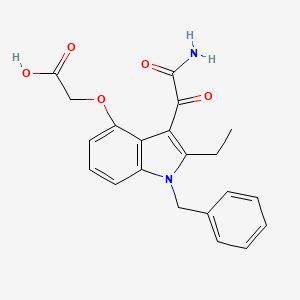

2-(1-benzyl-2-ethyl-3-oxamoylindol-4-yl)oxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O5/c1-2-14-19(20(26)21(22)27)18-15(9-6-10-16(18)28-12-17(24)25)23(14)11-13-7-4-3-5-8-13/h3-10H,2,11-12H2,1H3,(H2,22,27)(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHLXTPHDSZUFHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=C(N1CC3=CC=CC=C3)C=CC=C2OCC(=O)O)C(=O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

172733-42-5 (Sodium salt) | |

| Record name | Varespladib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172732682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50169378 | |

| Record name | Varespladib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50169378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172732-68-2 | |

| Record name | Varespladib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=172732-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Varespladib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172732682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Varespladib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11909 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Varespladib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50169378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VARESPLADIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Q3P98DATH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Preclinical Evidence for Varespladib in Snakebite Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Snakebite envenomation is a significant global health issue, causing up to 138,000 deaths annually and leaving approximately 400,000 individuals with permanent disabilities. A major challenge in treatment is the delay in administering antivenom, which is often only available in hospital settings. Varespladib, a potent, broad-spectrum inhibitor of secretory phospholipase A2 (sPLA2), presents a promising paradigm shift in snakebite therapy. sPLA2s are enzymes present in over 95% of snake venoms and are critical mediators of toxicity, including neurotoxicity, myotoxicity, and coagulopathy. This guide provides a detailed overview of the preclinical evidence supporting the development of this compound and its oral prodrug, this compound-methyl, as a first-line treatment for snakebite envenomation.

Mechanism of Action

This compound functions by targeting and inhibiting the catalytic activity of sPLA2 enzymes. Snake venom sPLA2s play a crucial role in envenomation by causing tissue destruction, paralysis, and bleeding. This compound binds to a conserved active site within the sPLA2 toxin, effectively neutralizing its enzymatic function. This mechanism of action is broad-spectrum, as the active site is highly conserved across sPLA2s from a wide variety of snake species.

Caption: this compound inhibits sPLA2 toxins, preventing cellular damage and coagulopathy.

Quantitative Data from Preclinical Studies

In Vitro Inhibition of Snake Venom sPLA2 Activity

This compound and its oral prodrug, this compound-methyl, have demonstrated potent, broad-spectrum inhibition of sPLA2 activity from a wide range of medically important snake venoms.

| Venom Species | Toxin Class | This compound IC50 | Reference |

| Micrurus fulvius | Elapid | Nanomolar to Picomolar | |

| Vipera berus | Viperid | Nanomolar to Picomolar | |

| Daboia russelii | Viperid | Not specified | |

| Bothrops asper | Viperid | Not specified | |

| Oxyuranus scutellatus | Elapid | Not specified | |

| Echis carinatus | Viperid | Not specified | |

| 28 Medically Important Venoms | Various | Nanomolar and Picomolar Concentrations |

In Vivo Efficacy of this compound in Animal Models

Preclinical studies in various animal models have shown significant survival benefits and reduction in venom-induced pathology with this compound treatment.

| Animal Model | Venom | This compound Dose | Outcome | Reference |

| Mice | Vipera nikolskii | Not specified | 80% survival in treated group vs. 0% in control. | |

| Rats | Micrurus fulvius (lethal dose) | 4 to 8 mg/kg | Complete rescue (100% survival). | |

| Rats | Vipera berus (lethal dose) | 4 to 8 mg/kg | Striking survival benefit. | |

| Mice | Deinagkistrodon acutus & Agkistrodon halys | 4 mg/kg | Significant inhibition of hemorrhage and myonecrosis. | |

| Porcine | Micrurus fulvius (lethal dose) | 5 mg/kg IV bolus and/or 2.5 mg/kg oral | 100% survival (14/14 animals). |

Experimental Protocols

In Vitro sPLA2 Inhibition Assay

A common method to determine the inhibitory potential of this compound against snake venom sPLA2 is a chromogenic assay.

-

Preparation : A dilution series of this compound is prepared.

-

Incubation : Each concentration of this compound is pre-incubated with a fixed amount of snake venom for a specified time (e.g., 30 minutes at 37°C).

-

Substrate Addition : A chromogenic substrate for sPLA2 is added to the mixture.

-

Measurement : The rate of substrate conversion is measured spectrophotometrically.

-

Analysis : The percentage of inhibition is calculated relative to a venom-only control. The IC50 value (the concentration of this compound that inhibits 50% of the enzyme's activity) is determined by plotting inhibition against the logarithm of this compound concentration.

In Vivo Lethality and Rescue Studies

These studies assess the ability of this compound to prevent death in animals challenged with a lethal dose of snake venom.

-

Animal Model : Typically, mice or rats are used.

-

Venom Administration : A predetermined lethal dose (e.g., LD₅₀ or a multiple thereof) of snake venom is administered to the animals, often intravenously or intramuscularly.

-

This compound Administration : this compound is administered at various doses and time points relative to venom injection (e.g., pre-incubation, immediately after, or at delayed intervals).

-

Observation : Animals are monitored for a set period (e.g., 24-48 hours) for survival and signs of neurotoxicity or other distress.

-

Endpoint : The primary endpoint is survival. The dose of this compound that provides a certain level of protection (e.g., ED₅₀) can be calculated.

Varespladib: An Inquiry into Early Clinical Trials for Inflammatory Diseases

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Varespladib, a potent inhibitor of secretory phospholipase A2 (sPLA2), was once a promising candidate for a range of inflammatory diseases due to its targeted mechanism of action within the arachidonic acid pathway. Early clinical development, initiated in the early 2000s, explored its efficacy in conditions such as acute coronary syndrome (ACS), atherosclerosis, sepsis, and rheumatoid arthritis. While Phase II trials demonstrated positive changes in key inflammatory and lipid biomarkers, subsequent large-scale Phase III trials, notably the VISTA-16 study in ACS, were terminated due to a lack of convincing efficacy and potential for adverse outcomes. This technical guide provides a comprehensive overview of the early clinical trial data for this compound in inflammatory diseases, detailing its mechanism, summarizing quantitative findings, and outlining experimental protocols. The focus has since shifted to its application as a broad-spectrum antidote for snakebite envenoming, where it is currently in active clinical development.

Mechanism of Action: sPLA2 Inhibition

This compound and its oral prodrug, this compound-methyl, function by inhibiting the IIa, V, and X isoforms of secretory phospholipase A2. sPLA2 enzymes are critical in the initial step of the arachidonic acid cascade, where they hydrolyze phospholipids in cell membranes to release arachidonic acid. This acid is a precursor to potent pro-inflammatory mediators, including prostaglandins and leukotrienes. By blocking sPLA2, this compound effectively disrupts this inflammatory cascade at its origin. Furthermore, sPLA2 is implicated in the modification of lipoproteins, contributing to atherosclerosis. This compound's inhibition of sPLA2 was shown to reduce levels of C-reactive protein (CRP), interleukin-6 (IL-6), and LDL cholesterol, all established biomarkers of inflammation and cardiovascular risk.

Methodological & Application

Varespladib In Vitro PLA2 Inhibition Assay: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Varespladib (also known as LY315920) is a potent inhibitor of secretory phospholipase A2 (sPLA2) enzymes. sPLA2s are key enzymes in the arachidonic acid pathway, responsible for the hydrolysis of phospholipids to produce free fatty acids, including arachidonic acid, and lysophospholipids. These products are precursors to various pro-inflammatory mediators, such as prostaglandins and leukotrienes. By inhibiting sPLA2, this compound effectively disrupts this inflammatory cascade at an early stage. This document provides detailed protocols for in vitro assays to determine the inhibitory activity of this compound against sPLA2 enzymes, summarizes its known inhibitory concentrations, and illustrates the relevant biological pathway and experimental workflow.

Data Presentation

This compound has demonstrated potent inhibitory activity against several sPLA2 isoforms, particularly those belonging to groups IIA, V, and X. Its efficacy has been evaluated in various species and against different venomous snake sPLA2s, highlighting its broad-spectrum inhibitory potential.

Table 1: this compound IC50 Values for Mammalian sPLA2 Isoforms

| Target Enzyme | Species | IC50 (nM) | Assay Type |

| sPLA2 (non-pancreatic) | Human | 7 | Cell-free assay |

| sPLA2 Group IIA | Human | 9 | Not specified |

| sPLA2 | Human (serum) | 6.2 | Not specified |

| sPLA2 | Rat (serum) | 8.1 | Not specified |

| sPLA2 | Rabbit (serum) | 5.0 | Not specified |

| sPLA2 | Guinea Pig (serum) | 3.2 | Not specified |

| sPLA2-induced Thromboxane A2 release | Guinea Pig (BAL cells) | 790 | Cell-based assay |

Table 2: this compound IC50 Values against various Snake Venom sPLA2s

| Venom Source | IC50 (µM) | Assay Type |

| Micrurus fulvius (Eastern coral snake) | Indeterminate | Chromogenic Assay |

| Vipera berus (Common European adder) | Indeterminate | Chromogenic Assay |

| Various Viperidae and Elapidae venoms | Nanomolar to Picomolar range | Chromogenic Assay |

Signaling Pathway

The primary mechanism of action for this compound is the inhibition of sPLA2, which is a critical upstream enzyme in the arachidonic acid signaling cascade. This pathway is fundamental to the inflammatory response.

Varespladib: A Research Tool for Investigating the Pathophysiology of sPLA2-Mediated Diseases

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction:

Varespladib is a potent and selective inhibitor of secretory phospholipase A2 (sPLA2) enzymes, specifically targeting isoforms IIa, V, and X.[1] These enzymes play a crucial role in the initial steps of the arachidonic acid inflammatory pathway by hydrolyzing phospholipids to produce free fatty acids and lysophospholipids.[2] Dysregulation of sPLA2 activity is implicated in a variety of inflammatory diseases, making this compound a valuable tool for studying the pathophysiology of these conditions.[3] This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in utilizing this compound for their studies.

Initially developed for inflammatory conditions such as acute coronary syndrome (ACS) and sepsis, this compound's clinical development for these indications was halted due to a lack of efficacy and potential for harm in some cases.[1][4] However, its potent, broad-spectrum inhibition of snake venom sPLA2s has led to its repurposing as a promising therapeutic agent for snakebite envenomation, with the FDA granting it orphan drug status for this indication.[1][5]

Mechanism of Action

This compound acts as a competitive inhibitor of sPLA2, binding to the active site of the enzyme and preventing the hydrolysis of its phospholipid substrates.[6] This action blocks the production of downstream inflammatory mediators, including prostaglandins and leukotrienes, thereby exerting its anti-inflammatory effects.[1]

Signaling Pathway of sPLA2-Mediated Inflammation

Secretory PLA2 enzymes, upon activation by pro-inflammatory stimuli, initiate a signaling cascade that leads to the production of potent inflammatory mediators. This compound intervenes at the initial step of this pathway.

Quantitative Data

The following tables summarize the inhibitory activity of this compound against various sPLA2 enzymes and its effects on key biomarkers in clinical and preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Target sPLA2 Isoform/Venom | Assay Type | IC50 Value | Reference |

| Human sPLA2-IIA | Chromogenic Assay | 0.009 µM | [1] |

| Human sPLA2-V | Enzymatic Assay | 77 nM | [7] |

| Human sPLA2-X | Enzymatic Assay | 15 nM | [7] |

| Daboia russelii (Russell's Viper) Venom | Chromogenic Assay | ~0.005 µM | [8] |

| Micrurus fulvius (Eastern Coral Snake) Venom | Chromogenic Assay | Potent inhibition | [9] |

| Vipera berus (Common European Adder) Venom | Chromogenic Assay | Potent inhibition | [9] |

| Protobothrops mucrosquamatus Venom | In Vitro sPLA2 Activity | 101.3 nM | [5] |

Table 2: Effects of this compound on Biomarkers in Acute Coronary Syndrome (ACS) Patients

| Biomarker | Treatment Group | Baseline (Mean/Median) | 8-Week Change from Baseline | 24-Week Change from Baseline | Reference |

| LDL-C (mg/dL) | This compound + Atorvastatin | ~105 | -49.6% | -43.5% | [10] |

| Placebo + Atorvastatin | ~105 | -43.4% | -37.6% | [10] | |

| hsCRP (mg/L) | This compound + Atorvastatin | 11.4 | -75.0% | -79.8% | [4][10] |

| Placebo + Atorvastatin | 10.4 | -71.0% | -77.0% | [4][10] | |

| sPLA2-IIA (ng/mL) | This compound + Atorvastatin | N/A | -82.4% | -78.5% | [10] |

| Placebo + Atorvastatin | N/A | -15.6% | -6.4% | [10] |

Table 3: Preclinical Efficacy of this compound in Animal Models of Snakebite Envenomation

| Venom Source | Animal Model | This compound Dose | Outcome | Reference |

| Micrurus fulvius | Rat | 4 mg/kg or 8 mg/kg IV | 100% survival, suppressed sPLA2 activity and hemolysis | [9] |

| Deinagkistrodon acutus and Gloydius halys | Mouse | 4 mg/kg | Significantly inhibited hemorrhage and myonecrosis | [5] |

| Notechis scutatus, Crotalus durissus terrificus, Bungarus multicinctus, Oxyuranus scutellatus | Mouse | N/A | Delayed neurotoxic effects | [5][11] |

| Crotalus atrox | Mouse | 60 µg | Insufficient to completely protect against lethality alone | [12] |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Protocol 1: In Vitro sPLA2 Enzymatic Activity Assay (Chromogenic)

This protocol is adapted from methodologies used in various studies to determine the inhibitory effect of this compound on sPLA2 activity.[13][14]

Objective: To quantify the enzymatic activity of sPLA2 in the presence and absence of this compound.

Materials:

-

sPLA2 enzyme source (e.g., purified human sPLA2-IIA, snake venom)

-

This compound

-

Chromogenic substrate: 4-nitro-3-(octanoyloxy)benzoic acid

-

Assay Buffer: 10 mM Tris-HCl, 10 mM CaCl₂, 100 mM NaCl, pH 8.0

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 425 nm

-

Incubator at 37°C

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of this compound in the assay buffer to achieve the desired final concentrations.

-

In a 96-well plate, add 20 µL of the sPLA2 enzyme solution (e.g., venom at 1 mg/mL).

-

Add 20 µL of the this compound dilutions or vehicle control to the respective wells.

-

Pre-incubate the plate for 30 minutes at 37°C to allow for inhibitor binding.

-

Initiate the reaction by adding 200 µL of the assay buffer and 20 µL of the chromogenic substrate (final volume 260 µL).

-

Incubate the plate for 30 minutes at 37°C.

-

Measure the absorbance at 425 nm using a microplate reader.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Protocol 2: In Vivo Mouse Model of Snakebite Envenomation

This protocol provides a general framework for assessing the in vivo efficacy of this compound against snake venom, based on preclinical studies.[9][12]

Objective: To evaluate the ability of this compound to protect against the lethal and/or pathological effects of snake venom in a mouse model.

Materials:

-

Male CD-1 mice (or other appropriate strain)

-

Lyophilized snake venom

-

This compound

-

Sterile saline or appropriate vehicle for venom and drug administration

-

Syringes and needles for injection (subcutaneous or intravenous)

-

Animal monitoring equipment

Procedure:

-

Determine the lethal dose 50 (LD50) of the snake venom in the chosen mouse strain.

-

Prepare a solution of the snake venom in sterile saline to deliver a lethal dose (e.g., 2-5x LD50) in a specific volume.

-

Prepare a solution of this compound in a suitable vehicle.

-

Divide the mice into treatment and control groups (n=5-10 per group).

-

Pre-treatment model: Administer this compound (e.g., 4 mg/kg, subcutaneously) to the treatment group a short time before venom injection. Administer vehicle to the control group.

-

Rescue model: Inject all mice with the lethal dose of venom. At a specified time point post-envenomation (e.g., 5 minutes), administer this compound (e.g., 4-8 mg/kg, intravenously) to the treatment group and vehicle to the control group.

-

Monitor the animals closely for signs of toxicity (e.g., lethargy, paralysis, bleeding) and record survival times over a 24-48 hour period.

-

At the end of the experiment, euthanize surviving animals and perform necropsies to assess for internal hemorrhage and tissue damage.

-

For sub-lethal studies, specific pathological effects like myonecrosis or hemorrhage can be quantified.

Ethical Considerations: All animal experiments must be conducted in accordance with approved protocols from an Institutional Animal Care and Use Committee (IACUC).

Conclusion

This compound is a well-characterized inhibitor of sPLA2 and serves as a critical research tool for elucidating the role of these enzymes in various disease states. While its therapeutic potential in cardiovascular disease remains uncertain, its potent activity against a broad range of snake venom sPLA2s has opened up a new and promising avenue of research and development for the treatment of snakebite envenomation. The protocols and data presented here provide a foundation for researchers to effectively utilize this compound in their investigations into the pathophysiology of sPLA2-mediated diseases.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. A-002 (this compound), a phospholipase A2 inhibitor, reduces atherosclerosis in guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Secreted Phospholipases A2: Drivers of Inflammation and Cancer [mdpi.com]

- 4. solaci.org [solaci.org]

- 5. This compound in the Treatment of Snakebite Envenoming: Development History and Preclinical Evidence Supporting Advancement to Clinical Trials in Patients Bitten by Venomous Snakes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ophirex this compound — Ophirex | Lifesaving Antidotes [ophirex.com]

- 7. researchgate.net [researchgate.net]

- 8. research.vu.nl [research.vu.nl]

- 9. This compound (LY315920) Appears to Be a Potent, Broad-Spectrum, Inhibitor of Snake Venom Phospholipase A2 and a Possible Pre-Referral Treatment for Envenomation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of this compound methyl on biomarkers and major cardiovascular events in acute coronary syndrome patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. biorxiv.org [biorxiv.org]

- 13. Frontiers | Action of this compound (LY-315920), a Phospholipase A2 Inhibitor, on the Enzymatic, Coagulant and Haemorrhagic Activities of Lachesis muta rhombeata (South-American Bushmaster) Venom [frontiersin.org]

- 14. Action of this compound (LY-315920), a Phospholipase A2 Inhibitor, on the Enzymatic, Coagulant and Haemorrhagic Activities of Lachesis muta rhombeata (South-American Bushmaster) Venom - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Troubleshooting Varespladib solubility issues in DMSO

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Varespladib, focusing on solubility issues in DMSO.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in DMSO?

A1: The reported solubility of this compound in DMSO varies across different suppliers but generally falls within a high concentration range. It is crucial to use fresh, anhydrous DMSO for optimal dissolution, as the solvent is hygroscopic and absorbed moisture can significantly reduce this compound's solubility.[1][2]

Q2: My this compound is not fully dissolving in DMSO, what should I do?

A2: If you encounter solubility issues, you can try the following troubleshooting steps:

-

Warming: Gently warm the solution in a water bath at 50°C.[1]

-

Sonication: Use an ultrasonic bath to aid dissolution.[1][3]

-

Fresh DMSO: Ensure you are using a fresh, unopened bottle of anhydrous or molecular biology grade DMSO.[1][2] Stored DMSO can absorb atmospheric moisture, which negatively impacts solubility.

Q3: this compound precipitates out of solution when I dilute my DMSO stock into aqueous media. How can I prevent this?

A3: This is a common issue for compounds with low aqueous solubility.[4][5] To minimize precipitation:

-

Minimize DMSO Concentration: Keep the final concentration of DMSO in your aqueous solution as low as possible, typically below 0.5%.[4][6]

-

Serial Dilutions in DMSO: If a dose-response curve is being prepared, it is best to perform serial dilutions in 100% DMSO before the final dilution into your aqueous experimental medium.[4]

-

Direct Dilution: Add the small volume of your concentrated DMSO stock directly into the final volume of your aqueous medium with vigorous mixing. Avoid making intermediate dilutions in aqueous solutions.[7]

-

Use of Pluronic F-68: For in vivo studies, a formulation with PEG300 and Tween 80 has been described to maintain solubility.[1] A similar strategy using surfactants could potentially be adapted for in vitro assays, but would require careful validation.

Q4: How should I store my this compound stock solution in DMSO?

A4: For optimal stability, it is recommended to prepare a concentrated stock solution in DMSO, aliquot it into single-use vials, and store at -20°C or -80°C.[7] This minimizes freeze-thaw cycles which can lead to compound precipitation and degradation.[7][8] While some studies suggest most compounds are stable in DMSO for extended periods, exposure to water and oxygen can cause degradation.[8][9]

Data Presentation

Table 1: Solubility of this compound in Different Solvents

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes | Reference(s) |

| DMSO | 100 | 262.89 | Requires sonication; use of fresh, anhydrous DMSO is critical. | [2] |

| DMSO | 76 | 199.79 | Warming to 50°C and ultrasonication can aid dissolution. | [1] |

| DMSO | 60 | 157.73 | Sonication is recommended. | [3] |

| DMF | 2 | - | - | [10] |

| DMSO:PBS (pH 7.2) (1:1) | 0.5 | - | - | [10] |

| Ethanol | < 1 | - | Insoluble or slightly soluble. | [1][3] |

| Water | < 0.1 | - | Insoluble. | [1][2] |

Experimental Protocols

Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO

-

Materials:

-

This compound powder

-

Anhydrous, molecular biology grade DMSO

-

Sterile, conical microcentrifuge tubes

-

Calibrated analytical balance and pipette

-

-

Procedure:

-

Equilibrate this compound powder to room temperature before opening the vial to prevent condensation.

-

Weigh the desired amount of this compound into a sterile microcentrifuge tube.

-

Add the calculated volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

-

Vortex the tube for 1-2 minutes to facilitate dissolution.

-

If the compound is not fully dissolved, sonicate the tube in a water bath for 10-15 minutes.

-

If necessary, gently warm the solution in a 50°C water bath for 5-10 minutes, followed by vortexing.[1]

-

Once fully dissolved, aliquot the stock solution into single-use, light-protected tubes.

-

Store the aliquots at -20°C or -80°C.

-

Protocol 2: Dilution of this compound DMSO Stock for Cell-Based Assays

-

Objective: To prepare a working solution of this compound in cell culture medium with a final DMSO concentration of ≤ 0.5%.

-

Procedure:

-

Thaw a single-use aliquot of the concentrated this compound DMSO stock solution at room temperature.

-

Vortex the stock solution gently to ensure homogeneity.

-

Calculate the volume of the stock solution needed to achieve the final desired concentration in your cell culture medium. For example, to achieve a 10 µM final concentration from a 10 mM stock, you will perform a 1:1000 dilution.

-

Directly add the calculated small volume of the DMSO stock solution to the pre-warmed cell culture medium. For a 1:1000 dilution, add 1 µL of the 10 mM stock to 1 mL of medium.

-

Immediately mix the solution thoroughly by vortexing or repeated pipetting to prevent precipitation.

-

Apply the final working solution to your cells.

-

Mandatory Visualizations

Caption: Troubleshooting workflow for dissolving this compound in DMSO.

Caption: this compound's mechanism of action via sPLA2 inhibition.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | Phospholipase | TargetMol [targetmol.com]

- 4. researchgate.net [researchgate.net]

- 5. cell culture - What does it mean to use DMSO as a dissolvant in biology experiemnts? - Biology Stack Exchange [biology.stackexchange.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. caymanchem.com [caymanchem.com]

Varespladib In Vivo Experiments: Technical Support Center

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Varespladib in in vivo experimental settings. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your research.

Frequently Asked Questions (FAQs)

Q1: How should I prepare this compound for in vivo administration?

A1: this compound (as a sodium salt) has been successfully dissolved in phosphate-buffered saline (PBS) for intravenous (IV) administration. For oral administration, its prodrug, this compound-methyl, is often used and can be dissolved in 8% (w/v) gum arabic. For subcutaneous injections, this compound has been dissolved in a bicarbonate/dextrose vehicle. A common challenge is solubility. This compound is soluble in DMSO at 60 mg/mL, and sonication can aid dissolution.[1] When preparing solutions, if the final solution is clear, it can be stored at 4°C for up to a week. However, if it forms a suspension, it is recommended to prepare it fresh for each use to ensure consistent dosing.

Q2: What is the stability of this compound in solution for experimental use?

A2: For optimal results, it is recommended to use freshly prepared solutions of this compound. While clear solutions may be stored for a short period, prolonged storage may lead to a loss of efficacy.[1] Stock solutions of this compound in DMSO can be stored at -20°C.[2] For in vivo experiments, preparing the final dilution in the appropriate vehicle (e.g., PBS, bicarbonate/dextrose) immediately before administration is the best practice to ensure stability and activity.

Q3: Are there any known off-target effects or toxicities of this compound in animal models?

A3: this compound has a well-established safety profile from numerous clinical trials in over 4,600 human subjects for indications other than snakebite, where it was generally well-tolerated.[2][3][4][5] In preclinical animal models for snakebite, this compound administered alone has not shown signs of toxicity.[6] One study in dogs reported hypersalivation during a constant rate infusion of this compound, which was managed with ondansetron.[7] Overall, adverse events in preclinical and clinical studies have been comparable to placebo groups, with no reports of allergic reactions.[4]

Q4: What is the primary mechanism of action of this compound?

A4: this compound is a potent inhibitor of secreted phospholipase A2 (sPLA2) enzymes.[5] In the context of snakebite envenomation, it targets the sPLA2 toxins that are abundant in the venoms of most vipers and elapids. These toxins are responsible for a range of pathologies, including neurotoxicity, myotoxicity, hemolysis, and coagulopathy. This compound works by binding to a conserved active site on the sPLA2 enzyme, thereby neutralizing its enzymatic activity.[5]

Troubleshooting Guide

Problem 1: I am not observing the expected therapeutic effect in my animal model.

This could be due to several factors related to the venom, the dose and timing of this compound administration, or the specific pathology being studied.

-

Venom Composition: The efficacy of this compound is directly related to the role of sPLA2 in the venom's toxicity. Venoms that are rich in other toxins, such as snake venom metalloproteinases (SVMPs), may cause pathologies like hemorrhage that are not effectively neutralized by this compound alone.[4] For example, this compound showed limited potency against venom-induced local hemorrhage in one study, suggesting the involvement of other toxins.[4]

-

sPLA2 Subtype: this compound may have different affinities for different sPLA2 subtypes. For instance, one study suggested that the lower efficacy against Naja atra (a type of cobra) venom might be due to a weaker binding affinity for Lys49-PLA2 subtypes, which are common in elapid venoms, compared to Asp49-PLA2 subtypes found in viperid venoms.[8]

-

Dose and Timing: The dose of this compound and the timing of its administration relative to envenomation are critical. Higher doses may be required for venoms with a lower sPLA2 content or for elapid venoms in general.[8] The recent BRAVO phase II clinical trial in humans did not meet its primary endpoint, but a promising signal was observed in patients who received treatment within 5 hours of the snakebite, highlighting the importance of early administration.[6][9]

-

Animal Model and Venom Species Variability: Efficacy can vary between different animal models and venom species. For example, in a mouse study, this compound was effective against the venoms of Oxyuranus scutellatus, Crotalus durissus terrificus, and Bungarus multicinctus, but not against Notechis scutatus venom under the tested conditions.[4]

Problem 2: My results are inconsistent between experiments.

Inconsistent results can often be traced back to the preparation and administration of this compound or the venom.

-

Solution Preparation: As mentioned in the FAQs, if your this compound solution is a suspension, it is crucial to prepare it fresh each time to ensure a consistent dose is administered.

-

Route of Administration: The route of administration (IV, oral, subcutaneous) will affect the pharmacokinetics of this compound. Ensure the chosen route is appropriate for your experimental question and is performed consistently.

-

Venom Variability: The composition and potency of snake venom can vary. Using a consistent and well-characterized source of venom is essential for reproducible results.

Quantitative Data Summary

The following tables summarize key quantitative data from various in vivo studies on this compound.

Table 1: In Vivo Efficacy of this compound in Different Animal Models

| Animal Model | Venom Species | This compound Dose | Route of Administration | Outcome |

| Mouse | Micrurus fulvius | 4 mg/kg | Subcutaneous | 100% survival |

| Mouse | Vipera berus | 4 mg/kg | Subcutaneous | 100% survival |

| Mouse | Deinagkistrodon acutus | 4 mg/kg | Intramuscular | Inhibition of myonecrosis and hemorrhage[3] |

| Mouse | Bungarus multicinctus | 10-20 mg/kg | Intraperitoneal | Survival benefit |

| Rat | Micrurus fulvius | 4-8 mg/kg | Intravenous | 100% rescue, suppression of sPLA2 activity |

| Pig | Micrurus fulvius | 5 mg/kg (bolus) | Intravenous | 100% survival |

| Dog | Micrurus fulvius | 5 mg/kg (bolus) followed by 1 mg/kg/h CRI | Intravenous | Expedited recovery, no need for mechanical ventilation |

Table 2: Median Effective Dose (ED₅₀) of this compound Against Different Snake Venoms in Mice

| Venom Species | Challenge Dose (LD₅₀) | ED₅₀ (µg/g) |

| Deinagkistrodon acutus | 6x | 1.14 |

| Agkistrodon halys | 6x | 0.45 |

| Bungarus multicinctus | 2x | 15.23 |

| Naja atra | 2x | 22.09 |

Source: Adapted from Exploration of the Inhibitory Potential of this compound for Snakebite Envenomation, 2018.[8]

Visualizations

Signaling Pathway

Caption: this compound inhibits the sPLA2 enzyme, blocking the release of arachidonic acid.

Experimental Workflow

Caption: A typical workflow for an in vivo this compound efficacy study.

Logical Relationship

Caption: Key factors influencing the in vivo efficacy of this compound.

References

- 1. This compound (LY315920) Appears to Be a Potent, Broad-Spectrum, Inhibitor of Snake Venom Phospholipase A2 and a Possible Pre-Referral Treatment for Envenomation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. This compound in the Treatment of Snakebite Envenoming: Development History and Preclinical Evidence Supporting Advancement to Clinical Trials in Patients Bitten by Venomous Snakes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ophirex this compound — Ophirex | Lifesaving Antidotes [ophirex.com]

- 6. researchgate.net [researchgate.net]

- 7. avmajournals.avma.org [avmajournals.avma.org]

- 8. Exploration of the Inhibitory Potential of this compound for Snakebite Envenomation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Oral this compound for the treatment of snakebite envenoming in India and the USA (BRAVO): a phase II randomised clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Improving the Reproducibility of Varespladib PLA2 Inhibition Assays

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the reproducibility of Varespladib-mediated phospholipase A2 (PLA2) inhibition assays. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to ensure consistent and reliable results.

Understanding this compound and PLA2 Inhibition

This compound is a potent inhibitor of secretory phospholipase A2 (sPLA2), specifically targeting isoforms IIa, V, and X.[1] Its mechanism of action involves disrupting the initial step of the arachidonic acid pathway, which is crucial in inflammatory processes.[1] Initially investigated for inflammatory diseases, this compound has shown significant promise as a broad-spectrum inhibitor of snake venom sPLA2s, making it a potential therapeutic agent for snakebite envenomation.[1][2][3][4] The inhibitor binds to a hydrophobic channel in the PLA2 enzyme, blocking the binding of fatty acids and thereby inhibiting the enzyme's activity.[1]

Signaling Pathway of sPLA2-mediated Inflammation and this compound Inhibition

Frequently Asked Questions (FAQs)

Q1: Which sPLA2 isoforms does this compound inhibit?

A1: this compound is a potent inhibitor of secretory phospholipase A2 (sPLA2) isoforms IIa, V, and X.[1]

Q2: What is the primary application of this compound in research?

A2: While initially explored for various inflammatory diseases, a significant amount of current research focuses on this compound's efficacy as a broad-spectrum inhibitor of snake venom sPLA2s for the treatment of snakebite envenomation.[1][2][3][4]

Q3: What is a typical solvent for this compound and how should it be stored?

A3: this compound is often dissolved in dimethyl sulfoxide (DMSO). To ensure stability and prevent degradation, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or -80°C for up to a year. Use fresh DMSO, as it can absorb moisture, which may reduce the solubility of this compound.

Q4: Why is calcium concentration critical in sPLA2 assays?

A4: Secretory PLA2 enzymes are calcium-dependent for their catalytic activity. The calcium ion is essential for the proper binding of the substrate to the enzyme's active site. Therefore, maintaining an optimal and consistent calcium concentration in the assay buffer is crucial for reproducible results. The optimal concentration can vary depending on the specific sPLA2 isoform and substrate but is often in the millimolar range.

Q5: How does the physical state of the lipid substrate affect the assay?

A5: The aggregation state of the phospholipid substrate (e.g., micelles, vesicles) significantly impacts sPLA2 activity. The enzyme's catalytic efficiency is much higher on aggregated substrates than on monomeric phospholipids. Inconsistent substrate preparation can lead to variability in the size and structure of these aggregates, resulting in poor reproducibility. It is crucial to follow a standardized protocol for substrate preparation to ensure a consistent physical state.

Experimental Protocols

Chromogenic sPLA2 Inhibition Assay

This protocol is adapted for a 96-well plate format and utilizes a chromogenic substrate.

Materials:

-

This compound

-

Secretory PLA2 (sPLA2) enzyme (e.g., human recombinant or snake venom)

-

Chromogenic substrate: 4-nitro-3-octanoyloxy-benzoic acid

-

Assay Buffer: 10 mM Tris-HCl, 10 mM CaCl₂, 100 mM NaCl, pH 8.0

-

DMSO (for dissolving this compound)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 425 nm

Procedure:

-

Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution. Further dilute in assay buffer to achieve the desired final concentrations.

-

Prepare sPLA2 Solution: Dilute the sPLA2 enzyme in assay buffer to a concentration that yields a linear rate of reaction under the assay conditions.

-

Prepare Substrate Solution: Prepare a 3 mM solution of 4-nitro-3-octanoyloxy-benzoic acid in the assay buffer.

-

Assay Setup:

-

In a 96-well plate, add 20 µL of the appropriate this compound dilution or vehicle control (DMSO in assay buffer).

-

Add 20 µL of the diluted sPLA2 enzyme solution to each well.

-

Pre-incubate the plate at 37°C for 30 minutes to allow this compound to bind to the enzyme.

-

-

Initiate the Reaction: Add 200 µL of the substrate solution to each well to start the reaction. The final volume in each well will be 240 µL.

-

Measure Absorbance: Immediately begin reading the absorbance at 425 nm every minute for 30 minutes at 37°C using a microplate reader.

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

Determine the percent inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value.

-

Fluorescence-Based sPLA2 Inhibition Assay (General Protocol)

This protocol provides a general framework. Specific fluorescent substrates and optimal concentrations may vary.

Materials:

-

This compound

-

sPLA2 enzyme

-

Fluorescent PLA2 substrate (e.g., a phospholipid analog with a fluorescent reporter)

-

Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM KCl, 1 mM CaCl₂, pH 8.0)

-

DMSO

-

96-well black microplate (for fluorescence)

-

Fluorescence microplate reader

Procedure:

-

Prepare Solutions: Prepare stock solutions of this compound, sPLA2, and the fluorescent substrate as described for the chromogenic assay, using the appropriate assay buffer.

-

Assay Setup:

-

Add diluted this compound or vehicle control to the wells of a black 96-well plate.

-

Add the diluted sPLA2 enzyme solution to each well.

-

Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 15-30 minutes.

-

-

Initiate the Reaction: Add the fluorescent substrate solution to each well.

-

Measure Fluorescence: Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen substrate. Continue to take readings at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes).

-

Data Analysis: Analyze the data similarly to the chromogenic assay to determine the reaction rates and calculate the IC50 of this compound.

Experimental Workflow Diagram

Quantitative Data Summary

The inhibitory potency of this compound, typically expressed as the half-maximal inhibitory concentration (IC50), can vary depending on the sPLA2 isoform, the source of the enzyme (e.g., species, snake venom), and the assay conditions.

| sPLA2 Target | Assay Type | IC50 Value |

| Human non-pancreatic sPLA2 (hnsPLA2) | Cell-free assay | 7 nM |

| Human sPLA2-IIA | Chromogenic assay | 9 nM |

| Rat serum sPLA2 | In vitro | 8.1 nM |

| Rabbit serum sPLA2 | In vitro | 5.0 nM |

| Guinea pig serum sPLA2 | In vitro | 3.2 nM |

| Human serum sPLA2 | In vitro | 6.2 nM |

| D. acutus snake venom PLA2 | In vitro | 0.0037 µg/µL |

| A. halys snake venom PLA2 | In vitro | 0.0016 µg/µL |

| N. atra snake venom PLA2 | In vitro | 0.063 µg/µL |

| B. multicinctus snake venom PLA2 | In vitro | 0.0032 µg/µL |

Note: The IC50 values presented are compiled from various studies and should be considered as reference points. Actual values may vary based on specific experimental conditions.

Troubleshooting Guide

Logical Troubleshooting Flowchart

| Issue | Potential Cause | Recommended Solution |

| High Background Signal | Substrate auto-hydrolysis | Prepare fresh substrate solution for each experiment. Test the stability of the substrate in the assay buffer without the enzyme. |

| Contaminated reagents | Use high-purity water and reagents. Filter-sterilize buffers if necessary. | |

| Interfering substances in the sample | Run a sample blank (sample without enzyme) to check for intrinsic absorbance or fluorescence. Consider sample purification if interference is high. | |

| Low or No Signal | Inactive enzyme | Confirm the activity of the enzyme stock with a positive control inhibitor or by running the assay without any inhibitor. Store the enzyme under recommended conditions. |

| Suboptimal assay conditions | Optimize the pH, temperature, and calcium concentration for the specific sPLA2 isoform being used. | |

| Incorrect substrate concentration | Ensure the substrate concentration is appropriate for the enzyme. A concentration at or below the Michaelis-Menten constant (Km) is often used for inhibition studies. | |

| Insufficient incubation time | Ensure the reaction is allowed to proceed for a sufficient duration to generate a measurable signal. | |

| High Variability / Poor Reproducibility | Inconsistent substrate preparation | Standardize the protocol for substrate preparation to ensure a consistent physical state (e.g., sonication time, temperature). |

| Pipetting errors | Use calibrated pipettes and ensure accurate and consistent dispensing of all reagents, especially the inhibitor and enzyme. | |

| Temperature fluctuations | Maintain a constant and uniform temperature throughout the assay, including pre-incubation and measurement steps. | |

| Edge effects in the microplate | Avoid using the outer wells of the microplate, or ensure the plate is properly sealed and incubated to minimize evaporation. | |

| This compound precipitation | Ensure this compound is fully dissolved in DMSO and that the final concentration of DMSO in the assay is consistent and does not cause precipitation. |

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound Inhibits the Phospholipase A2 and Coagulopathic Activities of Venom Components from Hemotoxic Snakes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Action of this compound (LY-315920), a Phospholipase A2 Inhibitor, on the Enzymatic, Coagulant and Haemorrhagic Activities of Lachesis muta rhombeata (South-American Bushmaster) Venom [frontiersin.org]

- 4. Ophirex this compound — Ophirex | Lifesaving Antidotes [ophirex.com]

Varespladib Dosage Adjustment: A Technical Guide for Animal Models

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on adjusting Varespladib dosage for various animal models. The information is presented in a question-and-answer format to directly address potential issues during experimentation.

Troubleshooting Guide

Q1: We are observing limited efficacy of this compound in our mouse model of snake envenomation. What are the potential reasons and troubleshooting steps?

A1: Limited efficacy of this compound can stem from several factors. Here are some common causes and troubleshooting recommendations:

-

Inadequate Dosage: The optimal dose of this compound can vary significantly depending on the snake venom used and its sPLA2 content.[1] Review the literature for established effective doses against the specific or a similar venom. If data is unavailable, a dose-escalation study may be necessary. For some venoms, a higher dose of 20 mg/kg may be required to achieve protection.[2]

-

Route of Administration: The bioavailability and onset of action of this compound are dependent on the administration route. Intravenous (IV) administration provides immediate bioavailability and is often more effective in acute, lethal envenomation models.[3] Subcutaneous (SC) or oral administration (using the prodrug this compound-methyl) may have a delayed onset.[1][4] Consider the experimental timeline and the venom's speed of action when selecting the route.

-

Timing of Administration: For potent, rapidly acting neurotoxic venoms, the timing of this compound administration is critical. Delayed treatment may not be sufficient to reverse the toxic effects.[4] Administering this compound as soon as possible after envenomation is crucial. In some experimental models, pre-treatment with this compound has shown protective effects.[5][6]

-

Venom Composition: this compound is a specific inhibitor of secretory phospholipase A2 (sPLA2).[1][7][8] If the primary lethal components of the venom are not sPLA2s (e.g., some neurotoxins or metalloproteases), this compound alone may have limited efficacy.[1] It is essential to understand the toxin composition of the venom being studied.

Q2: Our rat model is showing signs of distress after this compound administration, even at doses reported to be safe. What could be the issue?

A2: While this compound is generally well-tolerated in animal models, adverse reactions can occur.[1][9] Here’s how to troubleshoot this issue:

-

Vehicle/Solvent Toxicity: The vehicle used to dissolve and administer this compound could be causing the adverse effects. Ensure the vehicle is appropriate for the route of administration and the animal model. Always run a vehicle-only control group to rule out solvent toxicity.

-

Rate of Infusion (for IV administration): A rapid IV infusion can sometimes lead to adverse cardiovascular effects. Consider slowing down the rate of infusion.

-

Underlying Health Status of Animals: Pre-existing health conditions in the animals can make them more susceptible to drug-related side effects. Ensure all animals are healthy and properly acclimatized before starting the experiment.

-

Dose Miscalculation: Double-check all dosage calculations to rule out an accidental overdose.

Frequently Asked Questions (FAQs)

Q1: What is the difference between this compound and this compound-methyl?

A1: this compound (LY315920) is the active pharmaceutical ingredient. This compound-methyl (LY333013) is an orally bioavailable prodrug of this compound.[1][4][9][10] After oral administration, this compound-methyl is converted into the active this compound.[9] This allows for oral dosing, which can be advantageous in certain experimental setups.[3]

Q2: How should this compound be prepared for administration?

A2: The preparation of this compound depends on the specific formulation and the intended route of administration. For in vivo studies, this compound sodium salt is often dissolved in a suitable vehicle such as saline or phosphate-buffered saline (PBS) for parenteral administration. For oral administration, this compound-methyl is typically used. Always refer to the manufacturer's instructions or the methods section of relevant publications for specific preparation protocols.

Q3: Can this compound be used for venoms other than snake venom?

A3: Yes, this compound has shown efficacy against other venoms that contain sPLA2s. For instance, it has been shown to protect rodents from lethal doses of honeybee venom.[11] The effectiveness will depend on the presence and importance of sPLA2 in the venom's toxicity.

Q4: What is the mechanism of action of this compound?

A4: this compound is a potent and broad-spectrum inhibitor of secretory phospholipase A2 (sPLA2) enzymes.[1][7][8] sPLA2s are a major component of many snake venoms and are responsible for a variety of toxic effects, including neurotoxicity, myotoxicity, and coagulopathy.[1][7] this compound binds to the active site of sPLA2, inhibiting its enzymatic activity and thereby neutralizing its toxic effects.[8]

This compound Dosage in Animal Models

The following tables summarize this compound dosages used in various animal models as reported in the literature. It is crucial to note that these are starting points, and dose optimization may be necessary for specific experimental conditions.

Table 1: this compound (LY315920) Dosage

| Animal Model | Route of Administration | Dosage Range (mg/kg) | Experimental Context | Reference(s) |

| Mouse | Intravenous (IV) | 4 - 10 | Snake envenomation (Vipera berus, Oxyuranus scutellatus) | [3][4] |

| Mouse | Subcutaneous (SC) | 4 - 20 | Snake envenomation (Vipera berus, Bungarus spp.) | [2][3] |

| Rat | Intravenous (IV) | 4 - 8 | Snake envenomation (Micrurus fulvius) | [3][5][6] |

| Rat | Intraperitoneal (IP) | 0.5 | Snake envenomation (Micrurus dumerilii carinicauda) | [1] |

| Pig | Intravenous (IV) | 5 | Snake envenomation (Micrurus fulvius) | [1] |

Table 2: this compound-methyl (LY333013) Dosage

| Animal Model | Route of Administration | Dosage Range (mg/kg) | Experimental Context | Reference(s) |

| Mouse | Oral | 10 | Snake envenomation (Notechis scutatus, Crotalus durissus terrificus, Bungarus multicinctus, Oxyuranus scutellatus) | [1][4] |

| Pig | Oral | 1 - 2.5 | Snake envenomation (Micrurus fulvius) | [1] |

Experimental Protocols

Protocol 1: In Vivo Neutralization of Snake Venom Lethality in Mice

This protocol is a general guideline for assessing the efficacy of this compound in a mouse model of lethal envenomation.

-

Animals: Use healthy, adult mice (e.g., CD-1 or BALB/c) of a specific weight range (e.g., 18-20 g).

-

Venom Preparation: Reconstitute lyophilized snake venom in sterile saline to the desired concentration. The lethal dose (LD50) of the venom should be predetermined for the specific mouse strain and route of administration. For the experiment, a dose of 2-5x LD50 is typically used.

-

This compound Preparation: Prepare this compound or this compound-methyl in a suitable vehicle at the desired concentration.

-

Experimental Groups:

-

Group 1: Venom only (Control)

-

Group 2: Venom + this compound (Treatment)

-

Group 3: this compound only (Toxicity control)

-

Group 4: Vehicle only (Control)

-

-

Procedure:

-

Administer the venom to the mice via the desired route (e.g., subcutaneous or intramuscular injection).

-

At a predetermined time point (e.g., immediately after or at a specified delay), administer this compound or the vehicle via the chosen route (e.g., IV, SC, or oral).

-

Observe the animals for signs of toxicity and record the time of death for up to 24 or 48 hours.

-

-

Data Analysis: Compare the survival times and rates between the control and treatment groups using appropriate statistical methods (e.g., Kaplan-Meier survival analysis).

Protocol 2: In Vitro sPLA2 Inhibition Assay

This protocol describes a method to determine the in vitro inhibitory activity of this compound against snake venom sPLA2.

-

Reagents:

-

Secretory phospholipase A2 (from snake venom)

-

Phospholipid substrate (e.g., 4-nitro-3-octanoyloxy-benzoic acid)

-

Assay buffer (e.g., 10 mM Tris-HCl, 10 mM CaCl2, 100 mM NaCl, pH 8.0)

-

This compound

-

-

Procedure:

-

Prepare a series of dilutions of this compound.

-

In a 96-well plate, add the assay buffer, venom sPLA2, and different concentrations of this compound.

-

Pre-incubate the mixture for a specified time (e.g., 30 minutes at 37°C).

-

Initiate the reaction by adding the phospholipid substrate.

-

Measure the change in absorbance over time at a specific wavelength (e.g., 425 nm) using a microplate reader.

-

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).[12][13]

Visualizations

Caption: Mechanism of action of this compound as an sPLA2 inhibitor.

Caption: General experimental workflow for in vivo this compound efficacy studies.

References

- 1. This compound in the Treatment of Snakebite Envenoming: Development History and Preclinical Evidence Supporting Advancement to Clinical Trials in Patients Bitten by Venomous Snakes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound (LY315920) rescued mice from fatal neurotoxicity caused by venoms of five major Asiatic kraits (Bungarus spp.) in an experimental envenoming and rescue model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ycmd.yale.edu [ycmd.yale.edu]

- 4. This compound (LY315920) and Methyl this compound (LY333013) Abrogate or Delay Lethality Induced by Presynaptically Acting Neurotoxic Snake Venoms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Action of this compound (LY-315920), a Phospholipase A2 Inhibitor, on the Enzymatic, Coagulant and Haemorrhagic Activities of Lachesis muta rhombeata (South-American Bushmaster) Venom [frontiersin.org]

- 13. Action of this compound (LY-315920), a Phospholipase A2 Inhibitor, on the Enzymatic, Coagulant and Haemorrhagic Activities of Lachesis muta rhombeata (South-American Bushmaster) Venom - PMC [pmc.ncbi.nlm.nih.gov]

Varespladib Preclinical Studies: A Technical Support Center

Welcome to the technical support center for researchers utilizing Varespladib in preclinical studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My in vitro sPLA2 inhibition assay with this compound is yielding inconsistent IC50 values. What are the potential causes and solutions?

A1: Inconsistent IC50 values for this compound in in vitro sPLA2 inhibition assays can arise from several factors. Here's a troubleshooting guide:

-

This compound Solubility: this compound exists in a free acid form, which is often solubilized in DMSO, and a sodium salt form (this compound-sodium), which is water-soluble.[1] Ensure you are using the appropriate solvent for your form of this compound and that it is fully dissolved before adding it to the assay. Incomplete solubilization can lead to lower effective concentrations and thus, variability in your results.

-

Assay Substrate and Conditions: The type of substrate used in your sPLA2 assay (e.g., egg yolk agar, radiolabeled E. coli, chromogenic substrates) can influence the results.[2] Ensure that the substrate concentration, pH, and calcium concentration in your buffer are optimal and consistent across all experiments. For instance, a modified egg yolk agar plate method can be a straightforward way to assess sPLA2 activity.[2]

-

Venom Composition: Snake venoms are complex mixtures of proteins, and the content of sPLA2 can vary significantly.[1] If you are using whole venom, lot-to-lot variability can be a source of inconsistency. Consider using purified sPLA2 for more standardized assays.

-

Incubation Times: Ensure consistent pre-incubation times of this compound with the enzyme before adding the substrate.

Q2: I am observing limited efficacy of this compound in my animal model, particularly against local tissue damage. Why might this be happening?

A2: This is a known limitation of this compound monotherapy in certain envenomation scenarios.

-

Complex Venom Composition: Many snake venoms, particularly from vipers, contain a variety of toxins, including metalloproteases, which are major contributors to local hemorrhage and tissue damage.[1] this compound, being a specific sPLA2 inhibitor, will not neutralize the effects of these other toxins.[1] In preclinical studies where venoms with low sPLA2 content are used, this compound has shown limited potency against local hemorrhage.[1]

-

Potential for Combination Therapy: For venoms that cause significant local tissue damage, a combination therapy approach may be more effective. Preclinical studies have explored the synergistic effects of this compound with metalloprotease inhibitors like marimastat.[1]

Q3: My in vivo results with this compound do not seem to correlate well with my in vitro sPLA2 inhibition data. What could explain this discrepancy?

A3: A disconnect between in vitro and in vivo results is a recognized challenge in this compound research.

-

Host Inflammatory Response: this compound was originally developed as an anti-inflammatory agent by inhibiting mammalian sPLA2.[1] Therefore, its in vivo efficacy may not solely be due to the direct inhibition of venom sPLA2. It may also be suppressing the host's inflammatory response to the venom, which contributes to the overall pathology.[3] This could explain why this compound can show in vivo protection even when in vitro inhibition of the venom's sPLA2 is weak.[3]

-

Pharmacokinetics and Toxicokinetics: A mismatch between the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and the kinetics of the venom toxins can lead to a lack of efficacy in vivo.[4] The timing of this compound administration relative to the envenomation is a critical factor.[4]

Q4: I am seeing variability in the efficacy of this compound between different animal models. How do I interpret these results?

A4: The choice of animal model can significantly impact the observed efficacy of this compound.

-

Differential Susceptibility to Venoms: Different animal species (e.g., mice, rats, pigs) have varying susceptibilities to the same snake venom.[1] This can be due to physiological differences and variations in the interaction between venom toxins and host targets.

-

Translational Relevance: While rodent models are useful for initial screening, larger animal models like pigs may provide data that is more translatable to human clinical scenarios, especially for studying systemic effects like neurotoxicity and coagulopathy.[1][5] When interpreting your data, it is crucial to consider the specific strengths and limitations of your chosen animal model.

Q5: Are there any known cardiovascular side effects of this compound that I should be aware of in my preclinical studies?

A5: Yes, this is an important consideration. The VISTA-16 clinical trial, which investigated this compound for acute coronary syndrome, was terminated early due to a lack of efficacy and a potential for harm, specifically an increased risk of myocardial infarction.[6][7] While this was in a different clinical context, it highlights a potential for off-target cardiovascular effects. Researchers should carefully monitor cardiovascular parameters in their animal models, especially in long-term or high-dose studies.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound (IC50)

| Venom Source | This compound IC50 (µg/µL) | Reference |

| Deinagkistrodon acutus | 0.0037 | [2] |

| Agkistrodon halys | 0.0016 | [2] |

| Naja atra | 0.063 | [2] |

| Bungarus multicinctus | 0.0032 | [2] |

Table 2: In Vivo Efficacy of this compound (ED50) in Mice

| Venom Challenge | This compound ED50 (µg/g) | 95% Confidence Interval | Reference |

| Deinagkistrodon acutus | 1.14 | 0.86–1.50 | [2] |

| Agkistrodon halys | 0.45 | 0.33–0.62 | [2] |

| Bungarus multicinctus | 15.23 | 12.08–19.23 | [2] |

| Naja atra | 22.09 | 17.13–28.49 | [2] |

Experimental Protocols

Protocol 1: In Vitro sPLA2 Inhibition Assay (Modified Egg Yolk Agar Plate Method)

This protocol is adapted from a method used to evaluate the inhibitory potential of this compound on snake venom PLA2.[2]

-

Prepare Egg Yolk Agar Plates:

-

Mix 1% agarose, 1% egg yolk, 10 mM CaCl2, and 10 mM KCl in a suitable buffer (e.g., Tris-HCl, pH 8.0).

-

Pour the mixture into petri dishes and allow it to solidify.

-

-

Prepare Venom and this compound Solutions:

-

Reconstitute lyophilized snake venom in saline to a desired stock concentration.

-

Dissolve this compound in the appropriate solvent (e.g., DMSO for the free acid form) to create a stock solution. Prepare serial dilutions of this compound.

-

-

Assay Procedure:

-

Punch small wells into the agar plate.

-

In separate tubes, pre-incubate a fixed amount of snake venom with varying concentrations of this compound for 30 minutes at 37°C.

-

Add the venom-Varespladib mixtures to the wells in the agar plate.

-

Include a positive control (venom only) and a negative control (saline or solvent only).

-

Incubate the plates at 37°C for 12-24 hours.

-

-

Data Analysis:

-

Measure the diameter of the transparent zone around each well, which indicates sPLA2 activity.

-

Calculate the percentage of inhibition for each this compound concentration relative to the positive control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

-

Protocol 2: In Vivo Efficacy Assessment in a Murine Model of Envenomation

This is a general protocol based on preclinical studies of this compound.[2][8]

-

Animals: Use an appropriate strain of mice (e.g., CD-1) of a specific age and weight range.

-

Venom and this compound Preparation:

-

Determine the lethal dose 50 (LD50) of the snake venom in your mouse model. For efficacy studies, a challenge dose of several multiples of the LD50 is often used.[2]

-

Prepare the appropriate formulation of this compound for the intended route of administration (e.g., dissolved in a vehicle for intravenous or intraperitoneal injection).

-

-

Experimental Groups:

-

Control Group: Mice injected with venom and the vehicle for this compound.

-

Treatment Group(s): Mice injected with venom and treated with one or more doses of this compound.

-

Sham Group: Mice injected with saline only.

-

-

Procedure:

-

Administer the venom via a relevant route (e.g., subcutaneous or intramuscular injection).

-

Administer this compound at a predetermined time point (e.g., pre-mixed with venom, immediately after, or at various time points post-envenomation) and via a specific route (e.g., intravenous, intraperitoneal).

-

-

Observation and Endpoints:

-

Monitor the mice for signs of toxicity (e.g., lethargy, paralysis, hemorrhage) and survival over a set period (e.g., 24-48 hours).[8]

-

Primary endpoints are typically survival time and overall survival percentage.

-

Secondary endpoints can include assessment of local tissue damage (e.g., measuring the area of hemorrhage), myotoxicity (e.g., measuring serum creatine kinase levels), and other relevant physiological parameters.

-

-

Data Analysis:

-

Calculate the median effective dose (ED50) of this compound, which is the dose that protects 50% of the animals from the lethal effects of the venom.

-

Use statistical methods such as Kaplan-Meier survival analysis to compare survival curves between groups.

-

Visualizations

Caption: this compound inhibits sPLA2, a key enzyme in the arachidonic acid pathway.

References

- 1. This compound in the Treatment of Snakebite Envenoming: Development History and Preclinical Evidence Supporting Advancement to Clinical Trials in Patients Bitten by Venomous Snakes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploration of the Inhibitory Potential of this compound for Snakebite Envenomation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Ophirex this compound — Ophirex | Lifesaving Antidotes [ophirex.com]

- 6. This compound and Cardiovascular Events in Patients With an Acute Coronary Syndrome: The VISTA-16 Randomized Clinical Trial - American College of Cardiology [acc.org]

- 7. researchgate.net [researchgate.net]

- 8. ycmd.yale.edu [ycmd.yale.edu]

Varespladib Technical Support Center: Best Practices for Storage, Handling, and Experimental Use

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective storage, handling, and experimental use of Varespladib.

Frequently Asked Questions (FAQs)

1. What is the recommended storage condition for this compound?

Proper storage of this compound is crucial for maintaining its stability and efficacy. The recommended storage conditions vary depending on the form of the compound and the duration of storage.

| Form | Storage Temperature | Duration | Special Conditions |

| Powder | -20°C | Long-term (up to 3 years)[1][2] | Desiccated[3] |

| 0°C | Short-term | Desiccated[3] | |

| In Solvent | -80°C | Up to 6 months[4] | Sealed, away from moisture[4] |

| -20°C | Up to 1 month[4] | Sealed, away from moisture[4] | |

| Sodium Salt | 4°C | --- | Sealed storage, away from moisture[4] |

2. What are the best practices for handling this compound in the laboratory?

To ensure safety and prevent contamination, the following handling procedures are recommended:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, protective gloves, and a lab coat.[1]

-

Ventilation: Work in a well-ventilated area to minimize inhalation of dust or aerosols.[1][5]

-

Avoid Contact: Prevent contact with eyes, skin, and clothing.[1]

-

Avoid Dust Formation: Minimize the generation of dust when handling the powder form.[1]

-

Emergency Procedures: Be familiar with emergency procedures for spills, leaks, or exposure. An accessible safety shower and eye wash station should be available.[1][4]

3. How should I prepare this compound solutions for my experiments?

This compound has limited solubility. The following protocols can be used for preparing solutions for in vitro and in vivo studies.

For in vitro experiments:

This compound is slightly soluble in DMSO and Methanol.[6] To prepare a stock solution, dissolve this compound in fresh, anhydrous DMSO.[2] Warming the solution in a 50°C water bath and ultrasonication can aid dissolution.[2] Note that moisture-absorbing DMSO can reduce solubility.[2]

For in vivo experiments:

A common vehicle for in vivo administration involves a multi-step process:

-

Prepare a stock solution of this compound in DMSO.

-

For a 1 mL working solution, take a specific volume of the DMSO stock and add it to PEG300, mixing until clear.

-

Add Tween80 to the mixture and mix until clear.

-

Finally, add ddH2O to reach the final volume. It is recommended to use the mixed solution immediately for optimal results.[2]

4. What are some common troubleshooting issues I might encounter?

-

Precipitation in solution: If you observe precipitation, especially in aqueous dilutions, it may be due to the low aqueous solubility of this compound. Try increasing the proportion of organic solvent or using a different vehicle. For stock solutions in DMSO, gentle warming and sonication can help redissolve the compound.[2]

-

Inconsistent experimental results: This could be due to improper storage leading to degradation, or issues with solution preparation. Always use fresh stock solutions and ensure the compound is fully dissolved. The presence of DMSO in in vitro studies can have its own biological effects, so appropriate vehicle controls are crucial.[7]

Experimental Protocols

Inhibition of Secretory Phospholipase A2 (sPLA2) Activity Assay

This protocol provides a general workflow for assessing the inhibitory effect of this compound on sPLA2 activity, a common application given its mechanism of action.

References

- 1. This compound|172732-68-2|MSDS [dcchemicals.com]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound Methyl; CAS No:172733-08-3; LY3333013 [aobious.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. This compound Impurity 2 | CAS NO: 172732-80-8 | In Stock [aquigenbio.com]

- 6. This compound - Safety Data Sheet [chemicalbook.com]

- 7. This compound in the Treatment of Snakebite Envenoming: Development History and Preclinical Evidence Supporting Advancement to Clinical Trials in Patients Bitten by Venomous Snakes - PMC [pmc.ncbi.nlm.nih.gov]

Interpreting unexpected results in Varespladib experiments

Welcome to the Varespladib Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting results and troubleshooting experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is an inhibitor of secretory phospholipase A2 (sPLA2) enzymes, specifically targeting isoforms IIa, V, and X.[1][2] By inhibiting these enzymes, this compound disrupts the first step of the arachidonic acid pathway, which is crucial for the inflammatory response.[1] In the context of snakebite envenomation, it directly inhibits the sPLA2 toxins present in the venom of most venomous snakes, which are responsible for a range of toxic effects including myotoxicity, neurotoxicity, and coagulopathy.[1][3][4]

Q2: I am observing lower than expected efficacy of this compound in my in vivo model of inflammation. What could be the reason?

Several factors could contribute to lower-than-expected efficacy in non-snakebite inflammatory models. Historically, this compound was investigated for conditions like acute coronary syndrome and sepsis but failed to show adequate efficacy in clinical trials.[1][3] This suggests that the specific sPLA2 isoforms targeted by this compound may not be the primary drivers of pathology in all inflammatory conditions.

For troubleshooting, consider the following:

-